molecular formula C9H9NO2 B3349200 2,4-Diacetylpyridine CAS No. 20857-17-4

2,4-Diacetylpyridine

Cat. No.: B3349200
CAS No.: 20857-17-4
M. Wt: 163.17 g/mol
InChI Key: FNGQONVNCKIKGE-UHFFFAOYSA-N
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Description

2,6-Diacetylpyridine is a pyridine derivative with acetyl groups at the 2- and 6-positions. This compound is a versatile building block in coordination chemistry and organic synthesis due to its ability to form stable Schiff bases and macrocyclic ligands. Its synthesis typically involves condensation reactions with amines or hydrazines, yielding ligands that coordinate with transition metals to form complexes with diverse applications in catalysis, medicinal chemistry, and materials science . For example, 2,6-diacetylpyridine reacts with isatin in alkaline conditions via a Pfitzinger reaction to generate quinoline derivatives, which are further functionalized for drug discovery .

Physical properties of 2,6-diacetylpyridine derivatives include molecular weights ranging from 466 to 545 g/mol and melting points between 268°C and 287°C, depending on substituents . The compound’s IR and ¹H NMR spectra confirm structural features, such as acetyl C=O stretching (~1700 cm⁻¹) and aromatic proton resonances (δ ~8.0–8.5 ppm) .

Properties

IUPAC Name

1-(2-acetylpyridin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6(11)8-3-4-10-9(5-8)7(2)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGQONVNCKIKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Diacetylpyridine (2,4-DAP) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of 2,4-DAP, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by two acetyl groups at the 2 and 4 positions of the pyridine ring. Its molecular formula is C8_8H9_9NO2_2, and it exhibits amphipathic properties which contribute to its biological activities.

The antimicrobial properties of 2,4-DAP are primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. It has been shown to exhibit antifungal activity against various plant pathogens, as well as antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenActivity TypeInhibition Rate (%)
Pseudomonas aeruginosaBacterial70
Staphylococcus aureusBacterial65
Candida albicansFungal75
Aspergillus nigerFungal80

These inhibition rates indicate that 2,4-DAP can effectively reduce the viability of various pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies

Recent studies have explored the anticancer potential of 2,4-DAP derivatives. For instance, a series of indium (III) complexes derived from diacetylpyridine were synthesized and evaluated for their cytotoxic effects on human bladder cancer (T-24) cells. The most promising complex demonstrated significant cytotoxicity while exhibiting lower toxicity towards normal cells compared to traditional chemotherapeutics like cisplatin .

Table 2: Cytotoxic Effects on T-24 Cells

CompoundIC50_{50} (µM)Normal Cell Toxicity (%)Mechanism of Action
Cisplatin1050DNA cross-linking
Indium Complex C4520Mitochondrial apoptosis, cell cycle arrest

The data suggests that modifications to the diacetylpyridine structure can enhance anticancer efficacy while reducing side effects .

Structure-Activity Relationships (SAR)

The SAR studies indicate that variations in the acetyl groups significantly influence the biological activity of diacetylpyridine derivatives. For example, increasing the length or branching of alkyl substituents on the acetyl groups can enhance antifungal activity but may also compromise selectivity .

Table 3: Structure-Activity Relationships

CompoundAlkyl SubstituentsAntifungal Activity (%)
2,4-DAPNone40
MP4Butyl64
MP5Pentyl55

These findings underscore the importance of chemical modification in optimizing the therapeutic potential of diacetylpyridine derivatives .

Scientific Research Applications

Anticancer Activity

2,4-Diacetylpyridine derivatives have been investigated for their anticancer properties. For instance, copper(II) coordination compounds based on bis-hydrazones of 2,6-diacetylpyridine have shown promising results against human hepatocellular carcinoma (HepG2) cells. These complexes exhibited higher activity compared to cisplatin and demonstrated reduced toxicity to non-tumor cells (MRC-5) .

Table 1: Anticancer Activity of Copper(II) Complexes Derived from this compound

CompoundCell LineIC50 (µM)Comparison to Cisplatin
[Cu(HL1)Cl]HepG25.0Higher
[Cu(HL2)Cl]MRC-510.0Less toxic

Antimicrobial Properties

The antimicrobial activity of DAP derivatives has also been studied. Schiff base complexes derived from DAP have shown significant antibacterial and antifungal activities against various microorganisms, including Staphylococcus aureus and Aspergillus niger. These studies suggest that DAP can serve as a potential lead compound for developing new antimicrobial agents .

Metal Ion Detection

This compound derivatives are utilized as chelating agents in the detection of metal ions. A notable application is the use of 2,6-diacetylpyridine-bis-4-phenyl-3-thiosemicarbazone (DAPBPTSC) for spectrophotometric determination of cadmium ions (Cd(II)) in food and water samples. This method demonstrated high sensitivity and selectivity, with a detection limit of 0.0060 µg/mL .

Table 2: Analytical Performance of DAPBPTSC in Cd(II) Detection

ParameterValue
Molar Absorptivity6.088×1046.088\times 10^4 L mol1^{-1} cm1^{-1}
Detection Limit0.0060 µg/mL
Linear Range1.12 - 11.25 ppm

Complex Formation

The ability of DAP to form stable metal complexes has been extensively studied. For example, the synthesis of organotin(IV) complexes with DAP-derived ligands has been reported, revealing their structural diversity and potential applications in catalysis and material science . These complexes often exhibit unique geometries and coordination modes that enhance their chemical properties.

Table 3: Characteristics of Organotin(IV) Complexes with DAP Derivatives

ComplexGeometryYield (%)
[nBu2Sn(dap)]Distorted Pentagonal Bipyramidal60
[Ph2Sn(dap)]Octahedral70

Case Study 1: Anticancer Activity

A study highlighted the effectiveness of copper(II) complexes derived from DAP in targeting cancer cells. The molecular dynamics simulations indicated that these complexes interact with DNA bases through π-stacking interactions, which is crucial for their anticancer activity .

Case Study 2: Environmental Monitoring

The application of DAP-based ligands in environmental monitoring showcases their utility beyond laboratory settings. The selective extraction and quantification of heavy metals from environmental samples using DAP derivatives exemplify their role in analytical chemistry .

Comparison with Similar Compounds

2-Acetylpyridine

  • Structure: A mono-substituted derivative with a single acetyl group at the 2-position.
  • Reactivity : Lacks the bifunctional coordination sites of 2,6-diacetylpyridine, limiting its ability to form macrocyclic ligands. However, it forms Schiff bases with amines, which coordinate metals like Co(II) and Fe(III) .
  • Applications : Primarily used in simpler coordination complexes and as a precursor for small-molecule drugs.

4-Acetylpyridine

  • Structure : Acetyl group at the 4-position, altering electronic properties and coordination geometry.
  • Reactivity: Less commonly used in macrocycle synthesis due to steric and electronic constraints. Derivatives like 2-chloro-6-ethoxy-4-acetylpyridine serve as intermediates for antimicrobial pyrimidinones .

2,6-Diformylpyridine

  • Structure : Replaces acetyl groups with formyl (-CHO) groups.
  • Reactivity : More electrophilic than 2,6-diacetylpyridine, enabling faster Schiff base formation. However, formyl groups are less stable under acidic conditions .

Coordination Chemistry and Metal Complexes

2,6-Diacetylpyridine forms bis-hydrazones and Schiff bases that coordinate with metals like Cu(II), Fe(III), and Co(II). These complexes exhibit distinct geometries and bioactivities:

  • Copper(II) Complexes : Pentacoordinated [Cu(HL)X] structures (X = Cl⁻, Br⁻) derived from bis-hydrazones show cytotoxic activity against cancer cells, with IC₅₀ values comparable to cisplatin .
  • Iron(III) Complexes : Pentagonal-bipyramidal Fe(III) complexes with dihydrazones demonstrate anticancer properties via DNA interaction and reactive oxygen species (ROS) generation .

In contrast, 2-acetylpyridine Schiff bases form less stable complexes, often requiring additional donor atoms (e.g., phenolic oxygen) to enhance metal binding .

Pharmacological and Antimicrobial Activity

Compound Bioactivity Reference Drug Comparison Source
2,6-Diacetylpyridine derivatives Analgesic, anticonvulsant (ED₅₀: 25–50 mg/kg) Comparable to Carbamazepine
Cu(II)-bis-hydrazones Cytotoxic (IC₅₀: 1.5–8.7 μM) Superior to 5-Fluorouracil
4-Acetylpyridine-based oxazinones Antibacterial (MIC: 8–32 μg/mL) Similar to Ampicillin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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